molecular formula C25H26N2O2S B11546347 O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate

Cat. No. B11546347
M. Wt: 418.6 g/mol
InChI Key: PZMPBTDRIVRHBN-UHFFFAOYSA-N
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Description

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate is an organic compound with a complex structure that includes aromatic rings, carbamoyl groups, and a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the 3-methylphenyl carbamoyl derivative, followed by the introduction of the benzyl group and finally the propyl carbamothioate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(methyl)carbamothioate
  • O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(ethyl)carbamothioate

Uniqueness

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

properties

Molecular Formula

C25H26N2O2S

Molecular Weight

418.6 g/mol

IUPAC Name

O-[4-[(3-methylphenyl)carbamoyl]phenyl] N-benzyl-N-propylcarbamothioate

InChI

InChI=1S/C25H26N2O2S/c1-3-16-27(18-20-9-5-4-6-10-20)25(30)29-23-14-12-21(13-15-23)24(28)26-22-11-7-8-19(2)17-22/h4-15,17H,3,16,18H2,1-2H3,(H,26,28)

InChI Key

PZMPBTDRIVRHBN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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